molecular formula C17H19NO4 B256041 7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one

Cat. No.: B256041
M. Wt: 301.34 g/mol
InChI Key: UDUVROIOQKVJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one” is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-4-methylcoumarin and 2-oxo-2-pyrrolidine.

    Condensation Reaction: The key step involves a condensation reaction between 7-methoxy-4-methylcoumarin and 2-oxo-2-pyrrolidine in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

“7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) may be employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of “7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with similar structural features.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    Umbelliferone: Another coumarin derivative with various biological activities.

Uniqueness

“7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other coumarin derivatives.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

7-methoxy-4-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one

InChI

InChI=1S/C17H19NO4/c1-11-13-6-5-12(21-2)9-15(13)22-17(20)14(11)10-16(19)18-7-3-4-8-18/h5-6,9H,3-4,7-8,10H2,1-2H3

InChI Key

UDUVROIOQKVJFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCC3

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)N3CCCC3

Origin of Product

United States

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